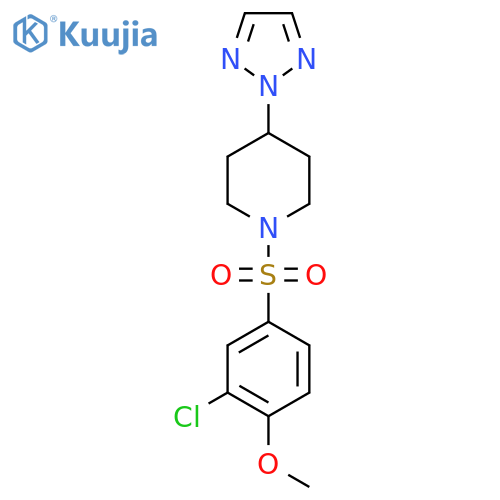

Cas no 2034577-03-0 (1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

- F6482-4092

- 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

- AKOS026691331

- 1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine

- 2034577-03-0

-

- インチ: 1S/C14H17ClN4O3S/c1-22-14-3-2-12(10-13(14)15)23(20,21)18-8-4-11(5-9-18)19-16-6-7-17-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3

- InChIKey: KKOWYPKQLWGXEI-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)S(N1CCC(CC1)N1N=CC=N1)(=O)=O)OC

計算された属性

- せいみつぶんしりょう: 356.0709893g/mol

- どういたいしつりょう: 356.0709893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 487

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 85.7Ų

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6482-4092-4mg |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6482-4092-15mg |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6482-4092-40mg |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6482-4092-30mg |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6482-4092-100mg |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6482-4092-20μmol |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6482-4092-2mg |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6482-4092-10mg |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6482-4092-50mg |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6482-4092-5μmol |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |

2034577-03-0 | 5μmol |

$63.0 | 2023-09-08 |

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidineに関する追加情報

Introduction to 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS No. 2034577-03-0)

1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and development. This compound, identified by its CAS number 2034577-03-0, belongs to a class of molecules that integrate sulfonamide and triazole functionalities with a piperidine core, suggesting diverse biological activities and mechanisms of action.

The structural motif of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is particularly noteworthy due to the presence of a chloro-4-methoxybenzenesulfonyl group, which is known to enhance binding affinity and selectivity in various biological targets. This group is often employed in medicinal chemistry to modulate receptor interactions, particularly in the development of kinase inhibitors and other enzyme-targeted therapies.

The piperidine ring in this compound contributes to its solubility and metabolic stability, making it a favorable scaffold for pharmacological applications. Piperidine derivatives are widely recognized for their role in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory medications. The integration of the 2H-1,2,3-triazol-2-yl moiety further expands the pharmacophoric space, enabling interactions with multiple biological pathways.

In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds with therapeutic potential. The combination of sulfonamide and triazole groups in 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine aligns with this trend, as these functional groups have been extensively studied for their ability to modulate enzyme activity and receptor binding. For instance, sulfonamides are well-documented for their inhibitory effects on bacterial dihydropteroate synthase and other metabolic enzymes.

The triazole ring adds another layer of complexity to the compound's biological profile. Triazoles have been successfully incorporated into various drugs due to their stability and ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. Notably, triazole-containing compounds have shown promise in antifungal treatments and as intermediates in the synthesis of antiviral agents.

The specific arrangement of these functional groups in 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine suggests potential applications in multiple therapeutic areas. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. Additionally, its structural features could make it a valuable tool for exploring new avenues in anti-inflammatory drug development.

The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps typically include the formation of the sulfonamide bond between the chloro-4-methoxybenzenesulfonyl group and the piperidine ring, followed by the introduction of the triazole moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-y)piperidine behaves within biological systems is crucial for assessing its therapeutic potential. Studies have begun to explore its absorption, distribution, metabolism, excretion (ADME) profile using both computational modeling and experimental methods.

In conclusion, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-y)piperidine represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it an attractive molecule for medicinal chemists. As research continues to uncover new therapeutic targets and mechanisms of action,this compound is poised to play a significant role in the development of next-generation pharmaceuticals.

2034577-03-0 (1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine) 関連製品

- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)

- 2680805-22-3(benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate)

- 924220-15-5(2-(methylsulfanyl)-N-[1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]pyridine-3-carboxamide)

- 635-21-2(5-Chloroanthranilic Acid)

- 1082040-90-1(7-Bromo-5-chloro-4-azaindole)

- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

- 1214365-20-4(3,5-Di(pyridin-4-yl)picolinonitrile)

- 476276-63-8(3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)

- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)

- 1797673-32-5(2-(4-chlorophenoxy)-N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-methylpropanamide)